3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate
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Overview
Description
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the molecular formula C7H3F3N2O2·2H2O. It is also known by its IUPAC name, 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate. This compound is characterized by the presence of a cyano group, two hydroxyl groups, and a trifluoromethyl group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-dihydroxy-4-(trifluoromethyl)pyridine as a precursor, which is then reacted with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dioxo-4-(trifluoromethyl)pyridine derivatives.
Reduction: Formation of 3-amino-2,6-dihydroxy-4-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Similar structure but without the dihydrate form.
3-Cyano-2,6-dihydroxy-4-(methyl)pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.
2,6-Dihydroxy-4-(trifluoromethyl)pyridine: Lacks the cyano group.
Uniqueness
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and biological properties. The dihydrate form also enhances its solubility and stability in aqueous environments .
Properties
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPSVHSUBAFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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